3-Benzylthiazolium Bromide

CAS No.: 75066-50-1

Cat. No.: VC2039257

Molecular Formula: C10H10BrNS

Molecular Weight: 256.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75066-50-1 |

|---|---|

| Molecular Formula | C10H10BrNS |

| Molecular Weight | 256.16 g/mol |

| IUPAC Name | 3-benzyl-1,3-thiazol-3-ium;bromide |

| Standard InChI | InChI=1S/C10H10NS.BrH/c1-2-4-10(5-3-1)8-11-6-7-12-9-11;/h1-7,9H,8H2;1H/q+1;/p-1 |

| Standard InChI Key | BVVXTLWKNXVYDS-UHFFFAOYSA-M |

| SMILES | C1=CC=C(C=C1)C[N+]2=CSC=C2.[Br-] |

| Canonical SMILES | C1=CC=C(C=C1)C[N+]2=CSC=C2.[Br-] |

Introduction

Chemical Structure and Properties

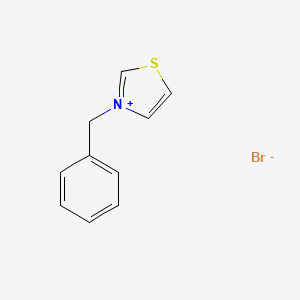

3-Benzylthiazolium Bromide (CAS: 75066-50-1) is characterized by a positively charged thiazolium ring connected to a benzyl group. The formal chemical name is 3-benzyl-1,3-thiazol-3-ium bromide, with a molecular formula of C₁₀H₁₀BrNS .

Physical Properties

The compound exhibits several notable physical properties as outlined in Table 1:

| Property | Value |

|---|---|

| Molecular Weight | 256.16200 g/mol |

| Melting Point | 158 °C |

| Exact Mass | 254.97200 Da |

| Polar Surface Area (PSA) | 32.12000 |

| HS Code | 2934100090 |

| Appearance | Solid at room temperature |

Table 1: Physical properties of 3-Benzylthiazolium Bromide

Structural Characteristics

The molecular structure of 3-Benzylthiazolium Bromide consists of a thiazolium ring with a positively charged nitrogen atom. The benzyl group is attached to this nitrogen, while the bromide ion serves as the counterion. The compound's IUPAC name is 3-benzyl-1,3-thiazol-3-ium;bromide.

Key structural identifiers include:

-

InChI: InChI=1S/C10H10NS.BrH/c1-2-4-10(5-3-1)8-11-6-7-12-9-11;/h1-7,9H,8H2;1H/q+1;/p-1

-

SMILES: C1=CC=C(C=C1)C[N+]2=CSC=C2.[Br-]

The thiazolium ring creates specific electronic properties that are fundamental to its reactivity and applications. Notably, the sulfur atom in the thiazolium cation has been found to function as an acceptor of electron density, making it an effective chalcogen bond donor .

Reactivity and Chemical Behavior

The reactivity of 3-Benzylthiazolium Bromide is primarily influenced by the positively charged thiazolium ring, which confers high electrophilicity to the compound.

General Reactivity

3-Benzylthiazolium Bromide exhibits high reactivity due to its positively charged thiazolium ring, making it suitable for nucleophilic substitution reactions. The compound is stable under standard laboratory conditions but may decompose when exposed to extreme heat or light.

Applications in Organic Synthesis

3-Benzylthiazolium Bromide has found significant applications in various fields of organic chemistry, particularly as a catalyst and in the synthesis of biologically active compounds.

Catalytic Applications

The compound has demonstrated notable catalytic properties in several organic reactions:

-

Benzoin Condensation: Similar to related thiazolium salts, 3-Benzylthiazolium Bromide can catalyze the benzoin condensation reaction. The reaction involves the coupling of two aldehyde molecules to form an α-hydroxy ketone (benzoin) .

-

Furoin Condensation: Research has shown that N-benzyl-4-methylthiazolium bromide, a close structural analog, is an effective catalyst for furoin condensation .

-

Stetter Reaction: Thiazolium salts are known to catalyze the Stetter reaction, which enables the synthesis of 1,4-diketone derivatives through the coupling of an aldehyde with an α,β-unsaturated ketone .

The catalytic mechanism typically involves the formation of a nucleophilic carbene intermediate through deprotonation of the C2 position in the thiazolium ring. This reactive species can then facilitate various transformations, including umpolung reactions where the polarity of a functional group is inverted .

Medicinal Chemistry Applications

3-Benzylthiazolium Bromide is used in the synthesis of biologically active thiazole derivatives that exhibit various pharmacological properties:

-

Antimicrobial Agents: Thiazole derivatives synthesized using 3-Benzylthiazolium Bromide have shown antimicrobial activity against various pathogens.

-

Anticancer Compounds: The compound serves as a precursor in the synthesis of thiazole-based anticancer agents.

-

Antiviral Therapeutics: Certain thiazole derivatives prepared from 3-Benzylthiazolium Bromide demonstrate antiviral properties.

Synthesis Methods

The synthesis of 3-Benzylthiazolium Bromide typically involves the alkylation of thiazole with benzyl bromide. The reaction pathway is outlined below:

-

Preparation of benzyl bromide through bromination of toluene .

-

Reaction of benzyl bromide with thiazole in an appropriate solvent.

-

Isolation and purification of the resulting 3-Benzylthiazolium Bromide salt.

The general reaction can be represented as:

Thiazole + Benzyl bromide → 3-Benzylthiazolium Bromide

The synthesis requires careful handling of reagents due to the reactive nature of benzyl bromide. Purification typically involves recrystallization to obtain the pure compound with a melting point of 158°C .

Related Compounds

Several compounds structurally related to 3-Benzylthiazolium Bromide have been studied and utilized in various applications.

3-Benzylthiazolium Chloride

3-Benzylthiazolium chloride (CAS: 95475-63-1) is the chloride salt analog with a molecular formula of C₁₀H₁₀ClNS. It shares similar structural features and reactivity patterns with the bromide counterpart .

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride

This compound (CAS: 4568-71-2) is a more complex derivative with additional functional groups. It has been extensively studied for its role in acyloin condensation reactions . The molecular formula is C₁₃H₁₆ClNOS with a molecular weight of 269.79 g/mol.

A notable application of this compound is in the acyloin condensation of aliphatic aldehydes, as demonstrated in the following reaction procedure:

-

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (13.4 g, 0.05 mol) is combined with butyraldehyde (72.1 g, 1.0 mol), triethylamine (30.3 g, 0.3 mol), and absolute ethanol (300 mL).

-

The mixture is heated at 80°C for 1.5 hours.

-

After cooling and processing, distillation yields the acyloin product in 71-74% yield .

Modified Thiazolium Derivatives

Recent research has explored the installation of thiazolium-based organocatalysts into protein scaffolds to create novel biocatalysts. For instance, mono-functionalization of specific protein scaffolds with thiazolium derivatives has been shown to generate catalytic activity for Stetterase reactions .

Chalcogen Bonding Properties

An emerging area of research involves the chalcogen bonding properties of thiazolium salts. Studies on benzothiazolium and thiazolium systems have revealed important insights into their structural and electronic characteristics.

In crystal structures of thiazolium derivatives, the sulfur atom frequently forms chalcogen bonds (ChB) with various acceptors. These interactions are characterized by short S···acceptor distances and nearly linear C-S···acceptor angles. The normalized contacts (Nc) for S···anion separations typically range from 0.85 to 0.97 .

Of particular interest is the observation that in thiazolium systems, the C2-S bonds are generally shorter than the corresponding bonds in neutral thiazole derivatives. This indicates a significant contribution from resonance structures that place positive charge on the sulfur atom, contrary to the traditional representation that localizes the charge exclusively on the nitrogen .

Kinetics of Thiazolium-Catalyzed Reactions

Kinetic studies of reactions catalyzed by thiazolium salts similar to 3-Benzylthiazolium Bromide have provided valuable insights into their reaction mechanisms. For example, the formation of benzoin from benzaldehyde, catalyzed by 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide in methanol buffered with triethylamine, has been extensively studied .

Key findings from these kinetic studies include:

-

The reaction shows approximately first-order kinetics with respect to benzaldehyde concentration.

-

There is a normal deuterium kinetic isotope effect (kH/kD ≈ 3.4) when using deuterated benzaldehyde (PhCDO).

-

A large inverse solvent isotope effect (kD/kH ≈ 5.9) is observed when using deuterated methanol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume